molecular formula C23H18N2O2 B2952587 3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 890012-38-1

3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2952587
CAS No.: 890012-38-1
M. Wt: 354.409
InChI Key: CLWWOSMJKONQHI-UHFFFAOYSA-N
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Description

3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a pyrazole ring with a carbaldehyde functional group. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer properties .

Mechanism of Action

Target of Action

The primary target of the compound 3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde, also known as 1-phenyl-3-(4-phenylmethoxyphenyl)pyrazole-4-carbaldehyde, is the Epidermal Growth Factor Receptor (EGFR) kinase . EGFR kinase is a cell surface protein that binds to epidermal growth factor, leading to receptor dimerization, stimulation of its intrinsic kinase activity, and triggering of signaling pathways that influence cell proliferation, survival, and other cellular functions .

Mode of Action

The compound interacts with EGFR kinase by binding to the hinge region of the ATP binding site . This interaction inhibits the kinase activity of EGFR, thereby preventing the activation of downstream signaling pathways that promote cell proliferation and survival .

Biochemical Pathways

The inhibition of EGFR kinase by the compound affects multiple biochemical pathways. The most notable is the RAS/RAF/MEK/ERK pathway , which is involved in cell proliferation, differentiation, and survival. By inhibiting EGFR kinase, the compound prevents the activation of this pathway, leading to reduced cell proliferation and increased apoptosis .

Pharmacokinetics

It has been shown to exhibitglucose-dependent insulin secretion in rats following intravenous administration . This suggests that the compound may have a favorable absorption, distribution, metabolism, and excretion (ADME) profile, although further studies are needed to confirm this.

Result of Action

The compound has demonstrated antiproliferative activities against various human cancer cell lines, including MCF-7 (breast cancer), A549 (non-small lung tumor), HCT-116 (colon cancer), and SiHa (cancerous tissues of the cervix uteri) . It has also been shown to induce apoptosis in cancer cells .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of glucose can enhance the compound’s insulin-secreting activity . Additionally, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other substances in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the process. Industrial production may also involve continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carboxylic acid.

    Reduction: Formation of 3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazole-4-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carboxylic acid
  • 3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazole-4-methanol
  • 3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazole-4-thiosemicarbazone

Uniqueness

What sets 3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde apart from its similar compounds is its specific structural configuration, which allows it to effectively inhibit tubulin polymerization. This unique mechanism of action makes it a promising candidate for anticancer drug development .

Properties

IUPAC Name

1-phenyl-3-(4-phenylmethoxyphenyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2/c26-16-20-15-25(21-9-5-2-6-10-21)24-23(20)19-11-13-22(14-12-19)27-17-18-7-3-1-4-8-18/h1-16H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWWOSMJKONQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN(C=C3C=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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